molecular formula C14H11ClF3N3O B1405574 N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227955-28-3

N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No. B1405574
CAS RN: 1227955-28-3
M. Wt: 329.7 g/mol
InChI Key: OPGSIJFJSRTIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CPMTU) is a synthetic organic compound with a variety of applications in scientific research. It is a colorless solid with a molecular weight of 280.3 g/mol and a melting point of 156-158 °C. It is soluble in water, methanol, ethanol, and acetonitrile, and is stable under normal conditions. CPMTU has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a substrate for enzyme assays, and as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9).

Scientific Research Applications

  • Electronic and Optical Properties :

    • N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has been studied for its electronic and optical properties. Research indicates that it possesses significant electro-optic properties, including a high HOMO-LUMO gap and strong electrostatic potential maps, suggesting its potential application in optoelectronic device fabrications (Shkir et al., 2018).
  • Nonlinear Optical Properties :

    • This compound has been identified as a promising material for nonlinear optics. Studies have shown that it exhibits high second and third harmonic generation values, significantly higher than standard urea, indicating its suitability for applications in nonlinear optical devices (Shkir et al., 2018).
  • Synthesis and Antiproliferative Activity :

    • Researchers have synthesized derivatives of this compound and evaluated them for antiproliferative activity against various cancer cell lines. These studies have revealed significant antiproliferative effects, highlighting their potential as anticancer agents (Jian Feng et al., 2020).
  • Antimicrobial Activity :

    • Some derivatives of this compound have been tested for antimicrobial activity, showing moderate effects in assays. This suggests a potential application in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
  • Cytokinin Activity in Plant Growth :

    • This compound has also been explored for its cytokinin activity in plant growth. Certain derivatives have been found highly active, which could be beneficial for agricultural applications (Takahashi et al., 1978).
  • Supramolecular Chemistry :

    • It has applications in the field of supramolecular chemistry, particularly in the self-assembly of metallo-supramolecular macrocycles. These macrocycles, formed with derivatives of this urea compound, can provide hydrogen bonding sites and have potential uses in molecular recognition and catalysis (Troff et al., 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-8-10(6-7-12(19-8)14(16,17)18)20-13(22)21-11-5-3-2-4-9(11)15/h2-7H,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGSIJFJSRTIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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